[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate
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Overview
Description
[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct structure contributes to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate typically involves the esterification of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of [4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may interact with biological pathways. The bicyclic structure may also contribute to its binding affinity with certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl-2-methylcyclohexanone
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate
Uniqueness
[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate stands out due to its specific ester functional group and the presence of a bicyclic structure. This combination imparts unique reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1146-56-1 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylbutyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-11(10-18-12(2)17)5-8-15-13-6-7-14(9-13)16(15,3)4/h11,13-15H,5-10H2,1-4H3 |
InChI Key |
FZRIZMYSJCHODH-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(CCC1C2CCC(C2)C1(C)C)COC(=O)C |
Key on ui other cas no. |
1146-56-1 |
Origin of Product |
United States |
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